molecular formula C7H9N3O B2637026 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 1824666-77-4

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B2637026
CAS No.: 1824666-77-4
M. Wt: 151.169
InChI Key: DAIFDOQXXYPIFM-UHFFFAOYSA-N
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Description

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused ring system with both imidazole and pyrazine rings, making it a valuable scaffold for drug discovery and development.

Preparation Methods

The synthesis of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the formation of imidazo[1,5-a]pyrazine derivatives can be achieved through cyclization reactions involving imines and other intermediates . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. These compounds share a similar fused ring system but differ in their specific ring structures and substituents. The uniqueness of this compound lies in its specific ring fusion and the presence of a methyl group, which can influence its biological activity and chemical reactivity .

Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h4H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIFDOQXXYPIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824666-77-4
Record name 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one
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